Westiellamide

Description

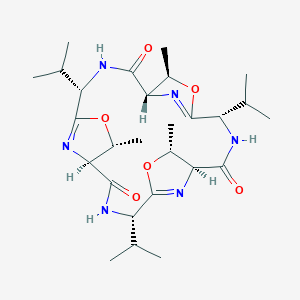

Structure

3D Structure

Properties

CAS No. |

131998-54-4 |

|---|---|

Molecular Formula |

C27H42N6O6 |

Molecular Weight |

546.7 g/mol |

IUPAC Name |

(1S,4S,7R,8S,11S,14R,15S,18S,21R)-7,14,21-trimethyl-4,11,18-tri(propan-2-yl)-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),19(22)-triene-2,9,16-trione |

InChI |

InChI=1S/C27H42N6O6/c1-10(2)16-25-31-20(13(7)37-25)23(35)29-18(12(5)6)27-33-21(15(9)39-27)24(36)30-17(11(3)4)26-32-19(14(8)38-26)22(34)28-16/h10-21H,1-9H3,(H,28,34)(H,29,35)(H,30,36)/t13-,14-,15-,16+,17+,18+,19+,20+,21+/m1/s1 |

InChI Key |

MIDTUAMKJJDHAR-YAWPOEEYSA-N |

SMILES |

CC1C2C(=O)NC(C3=NC(C(O3)C)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C |

Isomeric SMILES |

C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H]([C@H](O3)C)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CC1C2C(=O)NC(C3=NC(C(O3)C)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C |

Synonyms |

cycloxazoline trisoxazoline westiellamide |

Origin of Product |

United States |

Biosynthetic Pathways of Westiellamide

Elucidation of Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Mechanisms

RiPP biosynthesis begins with the ribosomal synthesis of a precursor peptide, which typically consists of an N-terminal leader peptide and a C-terminal core peptide. nih.govwikipedia.orgmdpi.comnih.gov The leader peptide often plays a crucial role in guiding the post-translational modification enzymes to the core peptide and can also be involved in cellular export. nih.govwikipedia.orgmdpi.comnih.govresearchgate.net The core peptide is the region that is ultimately transformed into the mature natural product through enzymatic modifications. nih.govmdpi.comnih.gov Westiellamide, being a cyclic peptide containing heterocycles, aligns with the characteristics of cyanobactins, a class of RiPPs known for N-to-C macrocyclization and heterocyclization. nih.govnih.gov

Enzymatic Transformations in this compound Biosynthesis

The conversion of the linear precursor peptide into the mature this compound involves several key enzymatic transformations, including heterocyclization, dehydrogenation, and macrocyclization. researchgate.net

Heterocyclization and Dehydrogenation Events in Oxazole (B20620)/Oxazoline (B21484) Formation

A defining feature of this compound is the presence of multiple oxazoline rings. ontosight.ai These heterocycles are formed from serine or threonine residues within the precursor peptide. mdpi.com The formation of oxazoline rings typically involves a cyclodehydration reaction. Subsequent dehydrogenation of the oxazoline ring can lead to the formation of an aromatic oxazole ring. researchgate.netmdpi.com In the biosynthesis of related peptides like patellamides, enzymes are involved in the oxidation (or cyclo-dehydrogenation) of the heterocycle to yield the aromatic form. mdpi.com Research suggests that the biosynthetic route for related compounds involves heterocyclization followed by dehydrogenation. researchgate.net

Precursor Peptide Processing and Post-Translational Modifications

Beyond heterocyclization and dehydrogenation, the biosynthesis of this compound involves other post-translational modifications. These can include macrocyclization, which forms the cyclic peptide backbone. nih.govnih.govresearchgate.netresearchgate.net In RiPPs, macrocyclization can occur through various mechanisms, including N-to-C cyclization. nih.gov Epimerization of amino acid residues adjacent to heterocycles has also been observed in the biosynthesis of related cyclic peptides, leading to altered stereochemistry. researchgate.netmdpi.comresearchgate.net The precursor peptide undergoes proteolytic cleavage to remove the leader peptide and release the modified core peptide as the mature RiPP. mdpi.comnih.govresearchgate.net

Data on the proposed steps in the biosynthetic route for related compounds, which may be applicable to this compound, suggest a sequence of heterocyclization, macrocyclization, epimerization, and finally dehydrogenation. researchgate.net

Here is a hypothetical representation of key enzymatic transformations based on related RiPPs:

| Transformation | Substrate Residues (in precursor) | Product Moiety (in mature peptide) | Enzyme Type (Proposed) |

| Heterocyclization | Serine or Threonine | Oxazoline ring | Cyclodehydratase |

| Dehydrogenation | Oxazoline ring | Oxazole ring | Dehydrogenase/Oxidase |

| Macrocyclization | N- and C-termini of core peptide | Cyclic peptide backbone | Cyclase/Synthetase |

| Epimerization | Amino acid adjacent to heterocycle | D-amino acid stereochemistry | Epimerase |

| Leader Peptide Removal | Peptide bond between leader and core | Mature peptide | Protease |

Genetic Basis of this compound Biosynthesis

The biosynthesis of RiPPs like this compound is directed by biosynthetic gene clusters (BGCs). nih.govfrontiersin.org

Identification and Characterization of Biosynthetic Gene Clusters

Biosynthetic gene clusters for RiPPs typically encode the precursor peptide and the necessary modification enzymes. nih.govfrontiersin.org Identification of these gene clusters often involves genome mining approaches, searching for genes homologous to known RiPP biosynthetic enzymes. frontiersin.orgnih.gov While specific details on the identified BGC for this compound were not extensively available in the search results, studies on related cyanobactins have successfully identified and localized their biosynthetic genes within the genomes of producing organisms, such as symbiotic cyanobacteria. nih.gov Characterization of these gene clusters involves analyzing the function of the encoded proteins, including the modification enzymes and the precursor peptide. frontiersin.org

Strategies for Heterologous Expression and Pathway Engineering

Heterologous expression involves transferring a BGC into a different host organism to produce the natural product. nih.govuni-hannover.demdpi.comnih.gov This strategy is valuable for studying the biosynthesis of compounds from organisms that are difficult to cultivate or genetically manipulate. mdpi.com It also allows for pathway engineering, where the biosynthetic genes or enzymes are modified to alter the structure or yield of the natural product, or to create novel analogs through combinatorial biosynthesis. nih.govuni-hannover.deengineering.org.cn While direct examples of heterologous expression and pathway engineering specifically for this compound were not detailed, these are established strategies in RiPP research and would be applicable to studying and potentially overproducing this compound. nih.govuni-hannover.demdpi.comnih.govengineering.org.cn

Comparative Biosynthetic Studies with Analogous Azole-Containing Peptides

Comparative biosynthetic studies with analogous azole-containing peptides, particularly other cyanobactins and RiPPs, reveal common mechanisms and evolutionary relationships in the biosynthesis of these natural products. This compound is structurally related to other cyclic hexapeptides isolated from cyanobacteria and marine organisms, including bistratamides, dendroamides, and nostocyclamides, many of which also contain oxazole and thiazole (B1198619) rings. mdpi.comrsc.orgmdpi.commdpi.compsu.edu

The biosynthesis of azole rings from Ser, Thr, and Cys residues is a recurring theme in the production of various RiPP classes, including cyanobactins, thiopeptides, and linear azole-containing peptides (LAPs). nih.govrsc.org These pathways often utilize homologous enzymes, such as Ser/Thr dehydratases and enzymes involved in oxazol(in)e and thiazol(in)e formation. nih.gov

A key feature observed in cyanobactin biosynthesis, which likely applies to this compound, is "substrate evolution." acs.org In this phenomenon, the biosynthetic enzymes remain relatively conserved, while the sequences of the precursor peptides (the substrates) are highly variable. acs.org This variability in the core peptide sequence, combined with the action of conserved modifying enzymes, allows for the production of a diverse array of related natural products with different amino acid compositions and arrangements of azole rings, as seen in the various bistratamide-related peptides. mdpi.comrsc.orgmdpi.commdpi.compsu.edu

For instance, while this compound is built exclusively of alternating oxazole and valine residues, other related hexapeptides like the raocyclamides contain different amino acids alongside thiazole/oxazole units. oup.com The bistratamides also show variations in the number and type of residues giving rise to oxazole and thiazole heterocycles. mdpi.com This diversity arises from variations in the precursor peptide sequences that are processed by similar enzymatic machinery.

Comparative studies have also highlighted the flexibility of the enzymes involved in cyanobactin biosynthesis, such as macrocyclases and heterocyclases, which can act on different substrates. rsc.org This promiscuity contributes to the structural diversity observed within the cyanobactin family. acs.org

The biosynthetic gene clusters for cyanobactins, including those responsible for azole formation, are often found in symbiotic bacteria associated with marine animals, such as the Prochloron species found in ascidians like Lissoclinum bistratum. rsc.orgmdpi.com This symbiotic relationship is believed to play a role in the production of these compounds. mdpi.com

Total Synthesis and Synthetic Analog Development Strategies

Methodologies for Westiellamide Total Synthesis

Total synthesis efforts for this compound have focused on assembling the complex cyclic peptide structure from smaller, appropriately functionalized building blocks. A key aspect of these syntheses is the formation of the macrocyclic ring and the stereoselective construction of the constituent amino acid and heterocyclic units. The total synthesis of this compound was reported by Wipf and Miller in 1992 pnas.orgpitt.eduresearchgate.netacs.org.

Advanced Synthetic Methodologies for Macrocyclization

Macrocyclization is a critical step in the total synthesis of this compound, involving the formation of the large ring structure. This process often requires high dilution conditions to favor intramolecular cyclization over intermolecular polymerization mdpi.comnih.gov. One reported strategy involved a one-pot macrocyclization of monomer building blocks using diphenyl phosphorazidate (DPPA) in the presence of excess Hünig's base under high dilution conditions at room temperature mdpi.comresearchgate.net. This method was applied in the synthesis of this compound analogs where oxazoline (B21484) units were replaced by oxazole (B20620) or thiazole (B1198619) units mdpi.comresearchgate.net. Another approach to macrocyclization in cyclic peptide synthesis involves anchoring the linear peptide precursor to a solid support, which creates a pseudo-dilution effect that favors cyclization nih.gov. Chemoselective reactions, such as ligations, are also being explored to facilitate peptide macrocyclization without the need for extensive protecting group strategies nih.gov.

Stereoselective Syntheses of Constituent Amino Acid and Heterocyclic Units

The stereochemistry of the amino acid and heterocyclic units is paramount for synthesizing the correct isomer of this compound. Stereoselective synthesis aims to produce a desired stereoisomer predominantly uwindsor.ca. In the synthesis of this compound and related cyclic peptides, this involves controlling the configuration of chiral centers in amino acids like alanine, valine, and threonine, as well as the stereochemistry within the oxazoline rings researchgate.net. The formation of D-Ala-oxazole has been achieved through dicyclohexylcarbodiimide (B1669883) coupling of D-Ala and L-Thr, followed by reaction with Burgess reagent and DBU-assisted oxidation researchgate.netcapes.gov.br. Modified Hantzsch reactions have been employed for the formation of D-Val-thiazole and D-Ala-thiazole units in related cyclic peptides researchgate.netescholarship.org. The Mitsunobu reaction has also been investigated for the preparation of peptide oxazolines and thiazolines, although it can lead to epimerization in some cases pitt.eduresearchgate.net.

Design and Synthesis of this compound Analogs

The synthesis of this compound analogs is pursued to explore structure-activity relationships and potentially develop compounds with improved properties. These efforts involve modifying the core structure, particularly the heterocyclic rings and the peptide chain.

Structural Modifications of Heterocyclic Rings (e.g., Imidazole (B134444), Thiazole, Oxazole Substitution)

Analogs of this compound have been synthesized where the natural oxazoline units are replaced by other heterocyclic rings, such as oxazole, thiazole, or imidazole mdpi.comresearchgate.netresearchgate.netresearchgate.net. The synthesis of oxazole or thiazole substituted this compound analogs has been reported, utilizing a one-pot macrocyclization strategy mdpi.comresearchgate.net. These modifications can influence the conformation of the macrocycle and its coordination chemistry mdpi.comresearchgate.netresearchgate.net. For instance, replacing oxazoline and thiazole groups with dimethylimidazoles or methyloxazoles can lead to more rigid macrocycles researchgate.net. Studies on these analogs have investigated their copper(II) coordination properties mdpi.comresearchgate.netresearchgate.net.

Table 1: Yields of this compound Analogs with Different Heterocycles via One-Pot Macrocyclization mdpi.comresearchgate.net

| Heterocycle Type | Yield (%) |

| Oxazole | 35 |

| Thiazole | 25 |

Development of Tethered this compound Derivatives

Tethered this compound derivatives have been synthesized to potentially enhance their affinity and ease of complexation with metal ions like Ag(I) pitt.edupitt.edunih.govexaly.comlnpu.edu.cn. A new tethered macrocyclic ring system based on this compound was prepared, and studies confirmed that these tethered macrocycles retain the high-affinity coordination mode of the natural product nih.gov.

Novel Synthetic Approaches for Oxazole and Thiazole Formation

Given the importance of oxazole and thiazole rings in this compound and other natural products, novel synthetic methodologies for their formation are continuously being developed tandfonline.comfrontiersin.orgrsc.orgnih.govmdpi.commdpi.comeurekaselect.comrsc.orgjpionline.org.

The Hantzsch thiazole synthesis, a classical method involving the condensation of α-halo ketones with thioamides or thioureas, remains a significant route for thiazole formation rsc.orgeurekaselect.comjpionline.org. Modified Hantzsch reactions have been used in the synthesis of thiazole-containing peptides researchgate.netescholarship.org. Novel methods for synthesizing thiazole derivatives include reactions of thiourea (B124793) or thioamide derivatives with α,β-epoxyketone derivatives nih.gov. A modular synthesis protocol for thiazolines and thiazoles using readily available substrates under mild conditions has also been reported rsc.org.

For oxazole synthesis, the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosyl methyl isocyanide (TosMIC), is a widely used one-pot method nih.govmdpi.com. Other approaches include the cyclization of benzylamines with various carbonyl compounds or α-bromo ketones rsc.org. Novel metal-free methods for substituted oxazole synthesis through C–O bond cleavage of esters and reaction with amines have been developed, offering an environmentally benign process rsc.org. Biomimetic synthesis approaches, such as Robinson-Gabriel cyclization, have also been employed for oxazole formation in the synthesis of marine natural products mdpi.com.

Table 2: Selected Novel Methods for Oxazole and Thiazole Formation

| Heterocycle | Method | Key Features | Reference |

| Thiazole | Reaction of thiourea/thioamides with α,β-epoxyketones | Environmentally usable solvent, no external reagent, water as byproduct | nih.gov |

| Thiazole | Modular cascade protocol from readily available substrates | Mild conditions, pure products without extensive purification | rsc.org |

| Oxazole | Metal-free C–O bond cleavage of esters with amines | Environmentally benign, broad substrate scope, moderate to excellent yields | rsc.org |

| Oxazole | Van Leusen synthesis (aldehydes with TosMIC) | One-pot reaction, mild conditions | nih.govmdpi.com |

| Oxazole | Cyclization of benzylamines with carbonyl compounds or α-bromo ketones | Various reaction partners | rsc.org |

Impact of Total Synthesis on Natural Product Research and Analog Generation

The total synthesis of natural products like this compound plays a crucial role in natural product research beyond simply providing access to the compound. It serves as a method for confirming proposed structures, developing new synthetic methodologies, and enabling the creation of synthetic analogs that may possess altered or improved properties rroij.commdpi.com.

The total synthesis of this compound was reported by Wipf and Miller in 1992 pitt.eduacs.orgresearchgate.net. This achievement provided a definitive confirmation of the complex tetracyclic structure containing the three oxazoline rings nih.govontosight.ai. Beyond structural verification, the synthetic route developed likely contributed to the repertoire of methods available for constructing similar complex peptide-based natural products with heterocyclic elements. Total synthesis efforts often drive the discovery and invention of new synthetic strategies and technologies scripps.edu.

Furthermore, the ability to synthesize this compound in the laboratory has been instrumental in the development of synthetic analogs. By modifying the synthetic pathway or using the synthesized this compound as a starting point, researchers can create structural variations of the natural product mdpi.comresearchgate.net. These analogs can have alterations to the oxazoline rings (e.g., replacement with oxazole or thiazole units), the peptide backbone, or the attached side chains mdpi.com.

Studies on synthetic analogs of this compound have explored the impact of structural changes on various properties. For instance, replacing the oxazoline units with oxazole or thiazole units has been reported mdpi.com. These modified trimers were obtained through a one-pot macrocyclization strategy mdpi.com. The yields for the trimers with oxazole (X=O) and thiazole (X=S) units were reported as 35% and 25%, respectively mdpi.com.

Another area of research enabled by synthesis is the investigation of the coordination chemistry of this compound and its analogs. Synthetic analogs with an dntb.gov.uaazacrown-6 macrocyclic structure have been prepared to study their complexation with metal ions like copper(II) and silver(I) mdpi.comnih.govacs.org. These studies have shown that the N-heterocycle-N-peptide-N-heterocycle binding site in these macrocyclic peptides is preorganized for metal coordination, forming stable mono- and dinuclear complexes mdpi.com. Tethered this compound macrocycles have also been synthesized to potentially enhance affinity and ease of complexation to Ag(I) ions, with studies confirming the preservation of the high-affinity coordination mode nih.govacs.org.

The development of synthetic analogs allows for systematic structure-activity relationship (SAR) studies, which are often limited when relying solely on natural isolation, as the variety of analogs produced by an organism is restricted by its biology rroij.com. Total synthesis provides the flexibility to introduce specific structural changes to understand their impact on biological activity, stability, or other relevant properties mdpi.comrsc.org. While specific detailed research findings on the biological activities of all this compound analogs were beyond the scope of the provided search results, the synthesis of analogs is a fundamental step in exploring the potential therapeutic applications of the this compound scaffold ontosight.ai.

Coordination Chemistry and Metal Ion Interactions

Elucidation of Copper(II) Coordination Modes by Westiellamide

The copper(II) coordination chemistry of this compound (H₃Lʷᵃ) and its synthetic analogues featuring imidazole (B134444) (H₃L¹), oxazole (B20620) (H₃L²), and thiazole (B1198619) (H₃L³) rings instead of oxazoline (B21484) has been extensively investigated. nih.govnih.gov These studies highlight the macrocycle's capacity to form stable complexes with Cu(II). nih.gov

This compound and its analogues have been shown to form both stable mononuclear and dinuclear copper(II) complexes. nih.govnih.gov In mononuclear complexes, the copper(II) ion typically adopts a distorted square-pyramidal geometry. nih.gov The coordination sphere in the mononuclear this compound complex, [Cu(H₂Lʷᵃ)(OHCH₃)]⁺, differs from that observed in the synthetic analogues, [Cu(H₂L)(OHCH₃)₂]⁺ (where L = L¹, L², L³). nih.gov Dinuclear copper(II) complexes, such as [Cu₂(HL)(µ-X)]⁺ (where X = OCH₃ or OH), have also been observed, particularly in mass spectrometry studies. nih.gov

A key feature contributing to the metal binding properties of this compound and related cyclic peptides is the presence of the N-heterocycle-N-peptide-N-heterocycle binding site. nih.govnih.govresearchgate.net This specific arrangement of nitrogen donors within the macrocyclic structure is highly preorganized, facilitating the coordination of copper(II) ions. nih.govnih.gov In mononuclear complexes of this compound analogues, the copper(II) ion is coordinated by three nitrogen atoms from the macrocycle: two from the azole rings and one from a deprotonated amide nitrogen. mdpi.com The coordination sphere is completed by solvent molecules. mdpi.com

Interactions with Other Transition Metal Ions (e.g., Silver(I))

Beyond copper(II), this compound is known to interact with other transition metal ions. A notable example is its interaction with silver(I). An unusual tetra-silver(I) cluster complex with this compound has been reported and characterized by X-ray crystallography. uq.edu.auuni-heidelberg.deacs.orgmdpi.com This complex consists of a tetra-silver(I) cluster sandwiched between two neutral this compound molecules. uq.edu.auuni-heidelberg.de Within this structure, the central silver ion is coordinated by carbonyl oxygens from each peptide molecule, forming a distorted trigonal prism. uq.edu.au The remaining three silver ions are coordinated by the nitrogen atoms of the oxazoline rings, with one nitrogen from each peptide molecule coordinating to each silver ion. uq.edu.au

Spectroscopic Characterization of this compound-Metal Complexes

Various spectroscopic techniques have been employed to characterize the complexes formed between this compound and metal ions, providing insights into their structure, stoichiometry, and electronic properties. nih.govnih.govresearchgate.net

High-resolution electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for monitoring the coordination of metal ions by this compound and identifying the stoichiometry of the resulting complexes. nih.govnih.govfrontiersin.orgnih.gov ESI-MS studies have confirmed the formation of both mononuclear and dinuclear copper(II) complexes with this compound and its analogues, providing direct evidence for their existence in solution. nih.gov This technique allows for the detection of intact metal-ligand complexes in the gas phase. frontiersin.orgnih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy and Magnetic Circular Dichroism (MCD) spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations, have been used to explore the geometric and electronic structures of the copper(II) complexes of this compound analogues. nih.govresearchgate.netacs.orglibretexts.org EPR spectroscopy is particularly useful for studying species with unpaired electrons, such as Cu(II). libretexts.org These techniques provide detailed information about the coordination environment of the metal ion, including spin densities and magnetic coupling between metal centers in dinuclear complexes. nih.govacs.org For instance, EPR spectra have revealed differences in magnetic coupling between dinuclear copper(II) complexes of this compound analogues, suggesting variations in their electronic structures. nih.gov Orientation-selective EPR techniques have provided insights into the delocalization of unpaired electron spin onto the coordinating nitrogen atoms. acs.org

Here is a summary of some of the metal complexes and their characteristics:

| Metal Ion | Ligand | Complex Stoichiometry | Coordination Geometry (Mononuclear Cu(II)) | Key Binding Sites | Characterization Techniques Used |

| Copper(II) | This compound | Mononuclear, Dinuclear | Distorted square-pyramidal | N-heterocycle-N-peptide-N-heterocycle | ESI-MS, EPR, MCD, UV/Vis/NIR, IR, DFT nih.govnih.govresearchgate.netacs.org |

| Silver(I) | This compound | Tetranuclear (Ag₄) | N/A (Cluster) | Carbonyl oxygens, Oxazoline nitrogens | X-ray crystallography, NMR uq.edu.auuni-heidelberg.de |

Optical Spectroscopy (UV/Vis/NIR) and Polarimetric Titrations

Optical spectroscopy, specifically UV/Vis/NIR absorption spectroscopy, is a valuable tool for monitoring the coordination of metal ions by ligands like this compound. Changes in the UV/Vis/NIR spectra upon addition of metal ions provide insights into the electronic transitions occurring within the complex and the coordination environment of the metal center spectroscopyonline.comspectroscopyonline.comnih.gov. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, typically observed in the UV region, and weaker d-d transitions in the visible and NIR regions, are indicative of complex formation and the electronic structure of the metal ion in the complex spectroscopyonline.comnih.gov.

Spectrophotometric titrations, a quantitative application of UV/Vis spectroscopy, can be used to determine the stoichiometry and stability constants of metal complexes by monitoring the changes in absorbance as a function of metal ion concentration nih.gov.

Polarimetric titrations, which measure the change in the optical rotation of a solution upon complex formation, can also be employed to study the binding of chiral ligands like this compound to metal ions. This technique is sensitive to changes in the chiral environment around the metal center induced by coordination. Spectrophotometric and polarimetric titrations have been used to monitor the coordination of Cu(II) by this compound analogues nih.gov. Intrinsic fluorescence titration experiments have also been utilized to determine the dissociation constants of metal binding, revealing strong binding affinities in the nano- to sub-nanomolar range researchgate.net.

Computational Chemistry Approaches for Metal Complex Modeling (e.g., Density Functional Theory, DFT)

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the electronic structure and geometric properties of this compound-metal complexes nih.govresearchgate.netacs.orgresearchgate.netchemrxiv.orgnsf.govusd.edursc.org. DFT calculations provide a theoretical framework to complement experimental spectroscopic data and offer detailed insights into the nature of the metal-ligand interactions nih.govresearchgate.netacs.orgnih.govfrontiersin.orgmdpi.com.

Prediction of Geometric and Electronic Structures of Metal Complexes

Furthermore, DFT allows for the investigation of the electronic structure, including spin density distribution and molecular orbitals acs.orgresearchgate.netusd.edu. Studies using DFT on this compound analogues have revealed the delocalization of unpaired electron spin onto the ligating and distal nitrogen atoms of the coordinated heterocyclic rings in Cu(II) complexes acs.org. DFT calculations can also predict the magnetic properties and the nature of bonding within the complex researchgate.netchemrxiv.org.

Validation of Spectroscopic Data through Computational Simulations

Computational simulations, particularly those based on DFT, are essential for validating and interpreting experimental spectroscopic data obtained from techniques like UV/Vis/NIR, EPR, and MCD spectroscopy nih.govacs.orgnih.govchemistryviews.orgrsc.org. By calculating spectroscopic parameters from the predicted structures and electronic properties, researchers can compare these theoretical results with experimental observations nih.govacs.orgnih.govfrontiersin.orgmdpi.com.

For this compound-Cu(II) complexes, DFT calculations have been used to reproduce experimental EPR and MCD data, providing confidence in the predicted geometric and electronic structures acs.org. The ability of DFT to accurately predict parameters such as g-tensors and hyperfine coupling constants is crucial for validating the computational models acs.orgresearchgate.net. A systematic evaluation of different DFT functionals and basis sets is often undertaken to find the best agreement between calculated and experimental spectroscopic parameters acs.orgresearchgate.netchemrxiv.orgtdl.org. This iterative process of experimental characterization and computational modeling provides a comprehensive understanding of the coordination chemistry of this compound and its interactions with metal ions.

Data Tables

While specific quantitative data tables for this compound-metal complexes (e.g., stability constants from titrations, specific absorption bands from UV/Vis/NIR for this compound itself) were not consistently available across the search results for direct inclusion in a table format without potential misinterpretation or synthesis from multiple sources, the types of data generated and validated are described in the text. For example, stability constants are reported to be in the range of 10⁵ M⁻¹ for mononuclear and dinuclear Cu(II) complexes of this compound analogues nih.gov. DFT calculations provide data on spin densities and spectroscopic parameters like g and A matrices acs.org.

Biological Activity and Mechanistic Investigations Preclinical Focus

In Vitro Cellular Activity Profiling

In vitro studies have been instrumental in characterizing the cellular effects of Westiellamide and its analogs, providing insights into their potential therapeutic applications.

Cytotoxicity Studies in Cancer Cell Lines

This compound has demonstrated cytotoxic activity against several human cancer cell lines. Early studies reported its toxicity towards human epithelial (KB) and colon (LoVo) cancer cell lines. mdpi.comleadingtec.cn Compounds structurally similar to this compound, such as certain cyclic peptides from marine organisms, have also shown cytotoxicity against a range of cancer cell lines, including human colon carcinoma (HCT-116), murine melanoma (B16), human lung carcinoma (A-549), and human colon adenocarcinoma (HT-29). uq.edu.aumdpi.com

| Compound | Cell Line | Activity/IC50 Range | Source |

|---|---|---|---|

| This compound | KB | Cytotoxic | W. prolifica |

| This compound | LoVo | Cytotoxic | W. prolifica |

| Diazonamide A | HCT116 | Cytotoxicity (<15 ng/mL) | Diazona chinensis |

| Diazonamide A | B16 | Cytotoxicity (<15 ng/mL) | Diazona chinensis |

| Lobocrassolide | A549 | Cytotoxicity (ED50: 2.99 μg/mL) | Lobophytum crassum |

| Lobocrassolide | HT-29 | Cytotoxicity (ED50: 2.70 μg/mL) | Lobophytum crassum |

| Lobocrassolide | KB | Cytotoxicity (ED50: 2.91 μg/mL) | Lobophytum crassum |

| Lobocrassolide | P-388 | Cytotoxicity (ED50: 0.012 μg/mL) | Lobophytum crassum |

Modulation of Multidrug Resistance by this compound-Related Peptides

Some cyclic peptides from cyanobacteria, structurally related to this compound, have shown the ability to reverse multidrug resistance (MDR) in cancer cell lines. mdpi.commdpi.com For instance, dendroamides, isolated from Stigonema dendroideum, have been shown to reverse MDR by inhibiting P-glycoprotein. mdpi.comcapes.gov.br This suggests that this compound or its analogs might hold potential in overcoming drug resistance mechanisms in cancer treatment, a significant challenge in chemotherapy. unibas.itnih.govfrontiersin.org

Antimicrobial Activity Assessment of this compound and its Analogs

This compound and related cyclic peptides have also been evaluated for their antimicrobial properties. These compounds have demonstrated activity against a range of microorganisms, including bacteria, fungi, and algae. mdpi.comuv.clmdpi.comnih.gov Specifically, this compound-like analogs have shown anti-algal and anti-cyanobacterial activities. mdpi.comnih.gov Other oxazole-containing peptides from natural sources have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

| Compound Family | Activity Profile | Source Organism(s) |

|---|---|---|

| This compound-like analogs | Anti-algal, Anti-cyanobacterial, No antifungal | Westiellopsis prolifica, Nostoc sp., Stigonema dendroideum, Oscillatoria raoi, Nostoc spongiaeforme |

| Hapalindoles | Antimicrobial (bacteria, fungi, algae) | Hapalosiphon fontanalis |

| Fischerindoles | Antifungal, Antibacterial (bacteria, yeast) | Fischerella |

| Fischambiguines | Antibacterial (M. tuberculosis, B. anthracis, S. aureus, M. smegmatis) | Fischerella ambigua |

| Sulfomycins I-III | Antibacterial (Gram-positive cocci, bacilli, mycoplasma, anaerobes) | Streptomyces viridochromogenes |

Investigation of Biological Mechanism of Action

While the biological activities of this compound have been observed, detailed investigations into its precise mechanism of action are ongoing. researchgate.net Studies on related oxazole-containing peptides suggest diverse mechanisms, including potential modulation of sodium channels and inhibition of DNA gyrase. mdpi.comnih.gov For compounds that reverse multidrug resistance, the mechanism often involves interaction with efflux pumps like P-glycoprotein. mdpi.comcapes.gov.brnih.gov Further research is needed to fully elucidate how this compound exerts its cytotoxic and antimicrobial effects at the molecular level.

Target Identification and Validation Research

Identifying the specific biological targets of this compound is crucial for understanding its mechanism of action and developing it as a potential therapeutic agent. Target identification can be approached through various methods. nih.gov

Direct Biochemical Methods for Protein Target Identification

Genetic Interaction Studies to Elucidate Target Pathways

Genetic interaction studies, particularly in model organisms like yeast, serve as powerful tools for deciphering the cellular pathways affected by bioactive compounds. By systematically altering gene expression (e.g., through knockout, knockdown, or overexpression) and observing the phenotypic consequences in the presence of a compound, researchers can infer functional relationships between genes and the compound's mechanism of action. nih.govriken.jpucl.ac.uknih.gov

This approach relies on the principle that perturbing a gene in a pathway targeted by a compound can either enhance or suppress the compound's effect, revealing genetic interactions. ucl.ac.uk For instance, if the deletion of a gene confers resistance to a compound, that gene product may be directly involved in the compound's uptake, activation, or downstream effects. Conversely, if the overexpression of a gene alleviates the compound's toxicity, the overexpressed protein might be a direct target or a component of a pathway that compensates for the compound's activity. nih.govnih.gov

While general principles of genetic interaction studies in target identification are well-established nih.govriken.jpucl.ac.uknih.gov, specific detailed research findings applying these techniques directly to this compound are not prominently available in the search results. However, the methodology is highly relevant for a compound like this compound, particularly given its complex structure and potential interactions with various cellular components. Studies on other cyclic peptides and natural products have successfully employed genetic screens to identify targets and pathways. nih.govresearchgate.net

The application of high-throughput genetic screening technologies, such as CRISPR-Cas9 and RNA interference (RNAi), allows for systematic interrogation of large numbers of genes. revvity.combiorxiv.org Pooled or arrayed screening formats can be used to identify genes whose manipulation results in altered sensitivity or resistance to this compound. revvity.com Analyzing the resulting genetic interaction profiles can help cluster this compound with compounds having known mechanisms of action, thereby providing initial hypotheses about its cellular targets. nih.gov

Data from such studies, if conducted, would typically involve tables listing genes that show significant genetic interactions with this compound treatment, along with the nature of the interaction (e.g., synthetic lethality, suppression) and associated statistical measures.

Computational Inference and Artificial Intelligence/Machine Learning Applications in Target Discovery

Computational methods, including in silico techniques, Artificial Intelligence (AI), and Machine Learning (ML), play an increasingly vital role in modern drug discovery and target identification. nih.govoncodesign-services.comnih.govnih.gov These approaches can analyze vast amounts of biological and chemical data to predict potential drug targets, infer mechanisms of action, and prioritize compounds for experimental validation. nih.govoncodesign-services.comnih.govnih.gov

For a compound like this compound, computational inference can be particularly valuable in predicting its potential protein targets based on its chemical structure and similarity to compounds with known targets. nih.govnih.gov Techniques such as ligand-based and structure-based virtual screening, molecular docking, and pharmacophore modeling can be employed. mdpi.comchemrxiv.org Ligand-based methods compare the chemical structure of this compound to libraries of compounds with known biological activity and targets. chemrxiv.org Structure-based methods, when a potential target protein structure is available, can predict how this compound might bind to the protein's active site. mdpi.comchemrxiv.orgnrfhh.com

AI and ML algorithms can further enhance target prediction by integrating diverse datasets, including genomics, transcriptomics, proteomics, and existing drug-target interaction data. nih.govoncodesign-services.comnih.govmdpi.com Machine learning models can be trained to predict the likelihood of a compound interacting with a specific target or pathway based on complex patterns in the data that might not be apparent through traditional methods. nih.govnih.govmdpi.comandreasbender.de For example, models can predict off-target interactions, which can provide insights into potential therapeutic uses or side effects. mdpi.com

While the search results discuss the general application of these computational methods in drug target prediction and mechanism of action studies nih.govoncodesign-services.comnih.govnih.govmdpi.comnrfhh.commdpi.comandreasbender.de, specific published studies detailing the use of computational inference, AI, or ML for predicting this compound's targets were not found. However, the principles and techniques described are directly applicable to investigating this compound.

A hypothetical computational study on this compound might involve:

Using chemical similarity algorithms to identify known compounds structurally similar to this compound and infer potential targets based on those similarities.

Employing machine learning models trained on large drug-target interaction datasets to predict proteins likely to bind this compound.

Performing molecular docking simulations if plausible target protein structures are hypothesized or identified through other means. mdpi.comchemrxiv.orgnrfhh.com

Data tables in this context could present predicted targets with associated scores or probabilities from ML models, or binding affinities and interaction details from molecular docking simulations.

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Biological Responses

Research into Westiellamide's SAR has involved the synthesis and evaluation of various analogs with targeted structural changes. These modifications help to pinpoint which parts of the molecule are crucial for its biological activity. For instance, studies on bistratamide analogs, which are structurally related to this compound, have indicated that the presence and number of thiazole (B1198619) rings can significantly impact cytotoxic activity nih.govmdpi.com. While this compound contains oxazoline (B21484) rings, comparisons with related compounds containing thiazoles or imidazoles provide context for understanding the role of the heterocycle type acs.orguq.edu.aua2bchem.comsci-hub.sedntb.gov.ua.

Influence of Heterocyclic Ring Type on this compound Bioactivity and Conformational Flexibility

Furthermore, the conformational flexibility of cyclic peptides like this compound is significantly influenced by the nature of the amino acid residues and the presence of rigid heterocyclic units sci-hub.se. The interplay between the flexible peptide linkages and the more rigid oxazoline rings dictates the possible three-dimensional structures the molecule can adopt, which is critical for molecular recognition and biological activity.

Computational Approaches in SAR Elucidation

Computational methods play an increasingly important role in SAR studies, allowing for the prediction of biological activity and the rational design of new compounds openaccessjournals.comijrpr.comsymeres.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of molecules with their biological activity wikipedia.orgresearchgate.netnii.ac.jpcollaborativedrug.com. By analyzing a series of compounds with known structures and activities, QSAR models can identify the structural features that are most important for a particular biological effect researchgate.netcollaborativedrug.com. While specific detailed QSAR models for this compound were not extensively found in the provided snippets, the application of QSAR to related heterocyclic compounds and natural products is a common practice in SAR studies researchgate.netdntb.gov.ua. These models can help predict the activity of new, untested this compound analogs and guide the synthesis of compounds with potentially improved properties researchgate.netcollaborativedrug.com.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound or its analogs, might bind to a biological target, such as a protein ijrpr.comnih.govnih.govresearchgate.net. These methods provide insights into the potential binding modes, affinity, and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target site nih.govnih.govresearchgate.net.

Studies involving molecular docking of related macrocyclic compounds containing oxazole (B20620) or thiazole rings to biological targets, such as enzymes, have been reported nih.govresearchgate.net. While direct reports of extensive molecular docking and dynamics simulations specifically with this compound and its known or hypothesized biological targets were not detailed in the provided context, these techniques are valuable tools for understanding the molecular basis of this compound's activity and for guiding the design of analogs with improved binding characteristics nih.gov. For example, molecular docking has been used to investigate the binding of macrocyclic compounds to the SARS-CoV-2 main protease, highlighting the role of heterocyclic rings in interactions with the active site nih.gov.

Rational Design of Analogs for Enhanced or Modulated Biological Effects

Based on the information gained from SAR studies, including structural comparisons, analysis of heterocyclic ring influence, and computational modeling, researchers can rationally design and synthesize this compound analogs with the aim of enhancing or modulating specific biological effects symeres.comescholarship.org. This involves making deliberate changes to the this compound structure, such as altering the amino acid sequence, modifying the heterocyclic rings, or introducing new functional groups, with the prediction that these changes will lead to desired changes in activity researchgate.netsymeres.comescholarship.org. The synthesis of this compound analogs with oxazole or thiazole units replacing the native oxazolines is an example of this rational design approach, allowing for the systematic study of how these specific structural changes impact biological activity researchgate.netmdpi.com. The goal is often to develop compounds with increased potency, improved selectivity, or different biological profiles compared to the parent natural product researchgate.netsymeres.com.

Advanced Analytical Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods play a crucial role in determining the structural features of Westiellamide, providing insights into its connectivity and functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy is a powerful tool for the detailed structural analysis of complex organic molecules like this compound. Techniques such as ¹H NMR and ¹³C NMR are fundamental for identifying different types of protons and carbons within the molecule and determining their chemical environments. Analysis of coupling patterns and chemical shifts in ¹H NMR spectra provides information about neighboring protons, while ¹³C NMR reveals the carbon skeleton. nih.gov Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are essential for establishing connectivity between atoms and confirming the assignment of signals. nih.govmdpi.com These experiments help to correlate protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), allowing for the complete mapping of the molecular structure. Studies on this compound and its analogues have utilized 1D and 2D NMR spectra for structural characterization. nih.govmdpi.comresearchgate.net NMR studies have indicated that the conformation of metal-free macrocycles in solution can be similar to their solid-state structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is employed to identify the characteristic functional groups present in this compound, such as carbonyl groups (from amide linkages and potentially ester or lactone moieties), N-H stretches (from amide groups), and C-O and C=N stretches (from the oxazoline (B21484) rings). mdpi.com The absorption bands in the IR spectrum correspond to specific molecular vibrations, providing a fingerprint that helps confirm the presence of these functional groups and supports the proposed structure. IR spectra of this compound and its analogues have been measured, contributing to their characterization. nih.govuni-heidelberg.denih.gov

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and assessing its purity. High-resolution mass spectrometry (HRMS), particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), provides accurate mass measurements that can confirm the molecular formula. uni-heidelberg.denih.gov The fragmentation pattern observed in MS/MS experiments can yield structural information by breaking down the molecule into smaller, characteristic ions. exaly.com This helps in piecing together the sequence of amino acid residues in cyclic peptides like this compound. MS is also used to assess the purity of isolated or synthesized this compound by detecting and quantifying impurities. uni-heidelberg.de Studies have utilized ESI-MS to characterize this compound and its metal complexes, observing different charged species. nih.govwiley-vch.denih.gov Predicted Collision Cross Section (CCS) values for this compound adducts have been calculated using CCSbase, providing additional data for characterization. uni.lu

Here is a table showing predicted collision cross section values for some this compound adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 547.32388 | 239.4 |

| [M+Na]⁺ | 569.30582 | 244.1 |

| [M-H]⁻ | 545.30932 | 234.3 |

| [M+NH₄]⁺ | 564.35042 | 238.6 |

| [M+K]⁺ | 585.27976 | 243.2 |

| [M+H-H₂O]⁺ | 529.31386 | 240.0 |

| [M+HCOO]⁻ | 591.31480 | 232.6 |

| [M+CH₃COO]⁻ | 605.33045 | 240.7 |

| [M+Na-2H]⁻ | 567.29127 | 224.0 |

| [M]⁺ | 546.31605 | 238.8 |

| [M]⁻ | 546.31715 | 238.8 |

Chromatographic Methods for Purification and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound from natural extracts or synthetic reaction mixtures and for analyzing the purity of samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used. uni-greifswald.descielo.br Reversed-phase HPLC is often employed for the purification of peptides based on their hydrophobicity. escholarship.org These methods allow for the separation of this compound from other compounds, enabling its isolation in a pure form for subsequent analysis and biological testing. Chromatography has been used in the purification steps of extracts containing this compound. uni-greifswald.descielo.brmdpi.comchim.it

Integration of Computational Tools for Analytical Data Interpretation

Computational tools play an increasingly important role in the interpretation of analytical data obtained for this compound. Density Functional Theory (DFT) calculations, for example, can be used to model the structures and spectroscopic properties of this compound and its complexes, aiding in the assignment of NMR signals and the interpretation of IR spectra. nih.govresearchgate.netuq.edu.au Computational analysis can also be used to predict properties such as collision cross sections for mass spectrometry data. uni.lunih.govsioc-journal.cnutwente.nlfrontiersin.org Molecular modeling can help to understand the preferred conformations of this compound in solution or in complex with metal ions, complementing experimental data from NMR and X-ray crystallography. researchgate.netnih.govresearchgate.netnih.govsioc-journal.cnutwente.nl

Natural Origin and Ecological Significance

Distribution and Isolation from Diverse Natural Sources

Westiellamide has been isolated from both terrestrial and marine environments, indicating a broader distribution than initially might be assumed for a marine-associated compound. nih.gov

Cyanobacterial Producers (Westiellopsis prolifica)

One of the primary identified producers of this compound is the terrestrial blue-green alga Westiellopsis prolifica. nih.govacs.org The isolation and structural elucidation of this compound from this cyanobacterium were reported, establishing it as a source of this cyclic peptide. nih.gov Cyanobacteria, including Westiellopsis prolifica, are increasingly recognized as prolific producers of a wide array of bioactive metabolites, including peptides. mdpi.comuv.cl

Marine Invertebrate Symbiont Sources (e.g., Lissoclinum bistratum)

This compound has also been found in marine organisms, specifically in the aplousobranch ascidian Lissoclinum bistratum. nih.govmdpi.comresearchgate.net This finding is particularly significant because it suggests a potential symbiotic relationship where the ascidian hosts cyanobacteria that produce the compound. mdpi.comuq.edu.au Ascidians of the genus Lissoclinum are known to harbor symbiotic cyanobacteria, and these symbioses are often the source of various cyclic peptides containing modified amino acid residues like thiazoles and oxazoles, similar to the structure of this compound. mdpi.comuq.edu.au The presence of similar structures in both cyanobacteria and marine invertebrates supports the hypothesis of a microbial origin for these compounds in the marine context. mdpi.com

Below is a table summarizing the natural sources of this compound:

| Source Organism | Type of Organism | Environment |

| Westiellopsis prolifica | Cyanobacterium | Terrestrial |

| Lissoclinum bistratum | Marine Ascidian (Tunicate) | Marine |

Ecological Role of this compound in Symbiotic Relationships

The presence of this compound in symbiotic relationships, particularly between marine ascidians and cyanobacteria, suggests potential ecological roles. While the precise function of this compound in these symbioses is still an area of research, related cyclic peptides found in similar associations are hypothesized to play roles in chemical defense. uq.edu.aumdpi.com These microbial-derived compounds may provide protection to the host organism against predators, fouling, and infections. uq.edu.aumdpi.com The selective toxicity observed in some of these compounds, being non-toxic to the host but active against other organisms, further supports a defensive function. uq.edu.au Studies on related compounds like the patellamides, also found in ascidian-cyanobacteria symbioses, suggest possible roles including metal ion sequestration or transport, chemical defense, and catalysis. mdpi.commdpi.comnih.gov The ability of this compound and its analogues to bind metal ions, such as copper(II) and silver(I), has been investigated, which could be relevant to its ecological function. mdpi.comuq.edu.aunih.govnih.govacs.org

Exploration of Cryptic Biosynthetic Pathways in Natural Producers for Novel Analog Discovery

The biosynthesis of cyclic peptides like this compound can occur through ribosomal or non-ribosomal pathways, often involving post-translational modifications. mdpi.comnih.govnih.gov The presence of modified amino acids, such as those incorporated into oxazoline (B21484) rings in this compound, is characteristic of these pathways. mdpi.com Understanding the biosynthetic machinery within the producing organisms, particularly the cryptic pathways in cyanobacteria and their symbionts, is crucial for discovering novel analogues. mdpi.comdntb.gov.ua Genome mining techniques have become important tools in elucidating the gene clusters responsible for the biosynthesis of natural products in cyanobacteria. dntb.gov.uamdpi.com These studies reveal that the biosynthetic enzymes can exhibit plasticity, allowing for the generation of chemical diversity. nih.gov Exploring these pathways can lead to the identification of novel enzymes and mechanisms that can be leveraged for the synthesis of new this compound analogues with potentially altered or enhanced biological activities. nih.govresearchgate.net The study of related cyanobactins, which share similar biosynthetic logic, has shown that manipulating these pathways can yield a wide range of modified peptides. nih.gov

Q & A

Q. What are the key structural features of Westiellamide that influence its metal coordination behavior?

this compound (H₃L_wa) is a macrocyclic peptide containing three oxazoline rings and a preorganized N(heterocycle)-N(peptide)-N(heterocycle) binding site, which facilitates selective coordination with transition metals like copper(II). Structural characterization typically involves high-resolution electrospray mass spectrometry (ESI-MS) and spectroscopic methods (UV/Vis, EPR) to confirm macrocyclic geometry and protonation states .

Q. Which spectroscopic techniques are critical for characterizing this compound-metal complexes?

Essential methods include:

- UV/Vis/NIR spectroscopy to monitor ligand-to-metal charge transfer transitions.

- EPR spectroscopy to determine copper(II) coordination geometry and spin states.

- IR spectroscopy to identify bonding modes (e.g., N–H stretching in peptide bonds).

- Polarimetric titrations to assess chiral centers in the macrocycle .

Q. How can researchers ensure reproducibility in synthesizing this compound analogues?

Follow protocols for solid-phase peptide synthesis (SPPS) with detailed documentation of:

- Protecting groups (e.g., Fmoc for amino acids).

- Cyclization conditions (e.g., HATU/DIPEA in DMF).

- Purification steps (HPLC with C18 columns). Always report solvent purity, temperature, and reaction times, as minor variations can alter yields or stereochemistry .

Advanced Research Questions

Q. How does the choice of heterocyclic rings (imidazole, oxazole, thiazole) in synthetic analogues affect copper(II) coordination dynamics?

Imidazole analogues (H₃L₁) exhibit stronger antiferromagnetic coupling in dinuclear complexes compared to oxazole (H₃L₂) or thiazole (H₃L₃) derivatives. This is attributed to differences in ligand field strength and donor atom electronegativity. Use time-dependent UV/Vis and EPR studies to monitor complex stability, complemented by DFT calculations to model ligand-metal interactions .

Q. What methodological strategies resolve contradictions in reported stability constants for dinuclear copper(II)-Westiellamide complexes?

Discrepancies often arise from solvent effects (e.g., methanol vs. aqueous buffers) or pH-dependent protonation states. To address this:

Q. How can density functional theory (DFT) enhance the interpretation of experimental data for this compound complexes?

DFT models optimize coordination geometries (e.g., square-pyramidal vs. distorted octahedral) and predict spectroscopic parameters (g-values, hyperfine couplings). Validate computational results by correlating calculated IR/NMR spectra with experimental data. Open-source software like ORCA or Gaussian is recommended for reproducibility .

Q. What are the best practices for analyzing antiferromagnetic coupling in dinuclear copper(II) complexes of this compound?

- Acquire low-temperature EPR spectra (e.g., 10 K) to detect dipole-dipole interactions.

- Compare experimental magnetic susceptibility with Bleaney-Bowers equations for exchange coupling constants (J).

- For EPR-silent complexes (e.g., H₃L₁), use SQUID magnetometry to confirm strong antiferromagnetic behavior .

Methodological Guidelines

- Data Presentation : Include raw ESI-MS spectra and titration curves in supplementary materials, with processed data (e.g., stability constants) in the main text. Use tables to compare DFT-calculated vs. experimental bond lengths .

- Conflict Resolution : If replication fails, re-examine solvent purity, macrocycle protonation, or counterion effects. Cross-validate with independent techniques (e.g., X-ray crystallography if available) .

- Ethical Compliance : Disclose funding sources and conflicts of interest, especially when using proprietary analogues or computational tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.